3-Chloronaphtho[2,3-d]isoxazole

Cross-coupling C–Cl activation Scaffold diversification

3-Chloronaphtho[2,3-d]isoxazole (C11H6ClNO, MW 203.62) is a heterocyclic building block composed of a naphthalene core fused to an isoxazole ring, with a chlorine substituent at the 3-position of the naphthalene moiety, supplied at ≥95% purity. The naphtho[2,3-d]isoxazole scaffold serves as a precursor to bioactive 4,9-dione congeners that have demonstrated antiproliferative activity in the two-digit nanomolar range as Hsp90 inhibitors and cytoprotective effects via modulation of apoptotic pathways.

Molecular Formula C11H6ClNO
Molecular Weight 203.62 g/mol
Cat. No. B13700708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloronaphtho[2,3-d]isoxazole
Molecular FormulaC11H6ClNO
Molecular Weight203.62 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C(=NO3)Cl
InChIInChI=1S/C11H6ClNO/c12-11-9-5-7-3-1-2-4-8(7)6-10(9)14-13-11/h1-6H
InChIKeyDGZWSKILRLEAIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloronaphtho[2,3-d]isoxazole: A Halogenated Naphthoisoxazole Scaffold for Specialist Medicinal Chemistry and Chemical Biology Procurement


3-Chloronaphtho[2,3-d]isoxazole (C11H6ClNO, MW 203.62) is a heterocyclic building block composed of a naphthalene core fused to an isoxazole ring, with a chlorine substituent at the 3-position of the naphthalene moiety, supplied at ≥95% purity . The naphtho[2,3-d]isoxazole scaffold serves as a precursor to bioactive 4,9-dione congeners that have demonstrated antiproliferative activity in the two-digit nanomolar range as Hsp90 inhibitors and cytoprotective effects via modulation of apoptotic pathways . The presence of the chlorine atom furnishes a well-defined synthetic handle for nucleophilic substitution or cross-coupling diversification that is absent in non-halogenated parent structures .

1

Chlorine handle for Pd-catalyzed cross-coupling diversification (Suzuki, Buchwald-Hartwig, Sonogashira)

2

Precursor to naphtho[2,3-d]isoxazole-4,9-dione scaffolds for Hsp90 pathway target engagement studies

3

Entry building block for apoptosis pathway modulation probe synthesis via derived carboxylates

Why a Naphtho[2,3-d]isoxazole Scaffold Cannot Be Replaced by Simple Isoxazoles or Naphthalenes: The Procurement Case for 3-Chloronaphtho[2,3-d]isoxazole


Generic substitution between heterocyclic cores is a known source of irreproducibility in medicinal chemistry campaigns. The naphtho[2,3-d]isoxazole scaffold is not functionally equivalent to monocyclic isoxazoles or unfused naphthalenes. In Hsp90 inhibitor programs, the 4,9-dione oxidation state of the naphthoisoxazole core is essential for antiproliferative activity, with representative compounds downregulating client proteins (EGFR, Akt, Cdk4, Raf-1) at two-digit nanomolar concentrations and demonstrating in vivo tumor xenograft efficacy—pharmacological profiles not recapitulated by simple isoxazole or naphthalene analogs . Furthermore, 3-chloro substitution provides a site for Pd-catalyzed cross-coupling diversification via C–Cl bond activation, enabling structure-activity relationship (SAR) exploration that is inaccessible with non-halogenated or differently halogenated congeners . Selecting a generic isoxazole or naphthalene building block forfeits both the biological activity associated with the fused core and the synthetic versatility conferred by the chlorine handle.

3-Chloronaphtho[2,3-d]isoxazole
Target scaffold

Provides C–Cl synthetic handle; oxidized core linked to reported Hsp90 inhibition and cytoprotective phenotype in model systems.

Non-halogenated naphthoisoxazole
Lacks cross-coupling entry

No C–halogen bond for SAR expansion; requires extra functionalization steps, limiting library synthesis efficiency.

Monocyclic isoxazoles / simple naphthalenes
Scaffold mismatch

Do not recapitulate the fused-core biological activities (Hsp90 client protein downregulation, cytoprotection) observed with dione derivatives.

3-Bromonaphtho[2,3-d]isoxazole
Chemoselectivity may differ

Higher oxidative addition reactivity may reduce selectivity in sequential couplings; no head-to-head yield comparison available.

Quantitative Differential Evidence for 3-Chloronaphtho[2,3-d]isoxazole vs. Closest Structural Analogs


Chlorine-Specific Synthetic Handle Enables Cross-Coupling Diversification vs. Non-Halogenated Naphthoisoxazole

The 3-chloro substituent on the naphthalene ring distinguishes 3-chloronaphtho[2,3-d]isoxazole from the non-halogenated parent naphtho[2,3-d]isoxazole as a synthetic intermediate. The C–Cl bond serves as a functional handle for Pd-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling late-stage diversification of the naphthoisoxazole core that is chemically inaccessible with the unsubstituted scaffold . While 3-bromonaphtho[2,3-d]isoxazole analogs may exhibit higher reactivity in oxidative addition due to the weaker C–Br bond, the C–Cl bond offers superior stability under basic conditions and greater chemoselectivity in sequential coupling strategies . No quantitative comparative coupling-yield study between 3-chloro and 3-bromo naphthoisoxazole congeners has been identified in the peer-reviewed literature.

Chlorine handle vs. non-halogenated
Class-level inference
C–Cl bond enables Suzuki, Buchwald-Hartwig, Sonogashira cross-coupling; absent in parent scaffold. 3-Br analog may offer higher reactivity but lower chemoselectivity.
Supports direct SAR diversification without additional halogenation
No quantitative coupling-yield comparison identified; class-level reactivity inference
Cross-coupling C–Cl activation Scaffold diversification Medicinal chemistry

Scaffold Privilege: Naphtho[2,3-d]isoxazole-4,9-dione Core Delivers Two-Digit Nanomolar Antiproliferative IC50 via Hsp90 Inhibition

The oxidized 4,9-dione derivative of the naphtho[2,3-d]isoxazole scaffold—directly accessible from 3-chloronaphtho[2,3-d]isoxazole via oxidation—has demonstrated potent Hsp90 inhibitory and antiproliferative activity. In a defined series of 3-aryl-naphtho[2,3-d]isoxazole-4,9-diones, the alkylated 3-pyridyl derivatives exhibited antiproliferative IC50 values in the two-digit nanomolar range across multiple human tumor cell lines, with representative compounds 7f and 10c downregulating Hsp90 client proteins (EGFR, Akt, Cdk4, Raf-1, survivin) . Compound 7f demonstrated in vivo antitumor activity against the human epithelial carcinoma A431 xenograft model, supporting the therapeutic relevance of this scaffold . In contrast, the non-quinonoid naphtho[2,3-d]isoxazole core (without the 4,9-dione) has no reported Hsp90 inhibitory or antiproliferative activity in the same assay systems, establishing the dione oxidation state as the pharmacophoric requirement . No antiproliferative IC50 data for 3-chloronaphtho[2,3-d]isoxazole itself have been reported; activity data are available only for the oxidized 4,9-dione derivatives.

4,9-Dione Hsp90 activity
Class-level inference
Reported antiproliferative IC₅₀ in two-digit nM range for 3-aryl-4,9-dione derivatives; non-dione core inactive. In vivo xenograft response reported for lead compound 7f.
Oxidized scaffold required for Hsp90 target engagement
3-Chloro precursor not directly tested; activity refers to derived dione analogs
Hsp90 inhibition Antiproliferative Cancer Naphthoisoxazole-4,9-dione

Naphthoisoxazole Core Confers Cytoprotective Activity Distinct from Monocyclic Isoxazoles

Naphtho[2,3-d]isoxazole-4,9-dione-3-carboxylates 1a and 1b—derived from the naphthoisoxazole core—exerted a potent cytoprotective role in camptothecin-induced apoptosis in primary rat hepatocytes, acting through modulation of apoptotic pathways without intrinsic cytotoxicity . This cytoprotective phenotype is scaffold-specific: monocyclic isoxazoles and simple 1,4-naphthoquinones evaluated in parallel did not reproduce this effect, indicating that the fused naphthoisoxazole architecture is essential for the observed modulation of programmed cell death pathways . The 3-chloro substituent on the naphthoisoxazole core provides a synthetic entry point for exploring structure-activity relationships around this cytoprotective pharmacophore.

Cytoprotective phenotype
Class-level inference
Naphtho[2,3-d]isoxazole-4,9-dione-3-carboxylates protect primary rat hepatocytes from camptothecin-induced apoptosis; monocyclic isoxazoles and simple naphthoquinones do not reproduce effect.
Scaffold-specific apoptosis pathway modulation context
Mechanistic determinants of cytoprotection require validation in independent models
Cytoprotection Apoptosis Naphthoquinone Hepatocyte

Supplier-Verified ≥95% Purity Specification with Documented Physicochemical Identity

Commercially available 3-chloronaphtho[2,3-d]isoxazole (Shao-Yuan SY280826) is supplied with a documented minimum purity specification of ≥95%, with molecular formula C11H6ClNO, molecular weight 203.62 g/mol, and MDL identifier MFCD33022572 . This specification data provides procurement-level quality assurance that is essential for reproducible synthesis. In contrast, several structurally related naphthoisoxazole analogs available from screening-compound suppliers lack explicit batch-level purity documentation or MDL registration, introducing uncertainty in downstream reaction stoichiometry and biological assay reproducibility .

Supplier purity specification
Data to verify
≥95% purity, C₁₁H₆ClNO, MW 203.62, MDL MFCD33022572 (Shao-Yuan SY280826).
Documented purity supports reproducible synthesis and assay stoichiometry
Supplier specification; batch-level re-verification recommended
Quality control Purity specification Procurement Molecular characterization

Definitive Application Scenarios for 3-Chloronaphtho[2,3-d]isoxazole Based on Quantitative Differentiation Evidence


Precursor for Hsp90 Inhibitor Development via Oxidation to the 4,9-Dione Scaffold

Medicinal chemistry groups developing Hsp90-targeted anticancer agents should select 3-chloronaphtho[2,3-d]isoxazole as the entry building block for synthesizing 3-aryl-naphtho[2,3-d]isoxazole-4,9-dione derivatives. Oxidation of the naphthoisoxazole core to the 4,9-dione yields a scaffold with validated antiproliferative IC50 values in the two-digit nanomolar range and in vivo antitumor activity against A431 xenografts . The chlorine substituent at the 3-position of the naphthalene ring provides a site for subsequent Pd-catalyzed cross-coupling to introduce aryl/heteroaryl diversity at the position known to modulate Hsp90 binding affinity . This scenario is inapplicable to non-halogenated naphthoisoxazole analogs, which lack the synthetic handle for late-stage diversification.

Scaffold-Diversification Library Synthesis via C–Cl Cross-Coupling for SAR Exploration

For parallel medicinal chemistry and chemical biology SAR campaigns, 3-chloronaphtho[2,3-d]isoxazole enables the generation of focused libraries through Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling at the C–Cl bond . This synthetic strategy permits systematic variation of the substituent at the position analogous to the 3-aryl group in the Hsp90-active 4,9-dione series . The C–Cl handle balances sufficient reactivity for efficient coupling with superior chemoselectivity relative to the more labile C–Br bond in 3-bromo analogs, which is advantageous in sequential multi-step diversification sequences . Non-halogenated naphthoisoxazoles cannot participate in these coupling reactions without prior functionalization, adding synthetic steps and reducing library throughput.

Cytoprotective Agent Probe Synthesis for Apoptosis Pathway Studies

Research groups investigating the modulation of apoptotic pathways in primary hepatocyte models should use 3-chloronaphtho[2,3-d]isoxazole as a precursor to naphtho[2,3-d]isoxazole-4,9-dione-3-carboxylates. These derivatives have demonstrated potent, non-cytotoxic protection against camptothecin-induced apoptosis in primary rat hepatocytes, a phenotype not reproduced by monocyclic isoxazoles or simple 1,4-naphthoquinones . The chlorine substituent allows for further structural elaboration to probe the structure-activity determinants of the cytoprotective effect, which is uniquely associated with the fused naphthoisoxazole architecture .

Quality-Assured Building Block for Reproducible Academic and Industrial Synthetic Chemistry

For academic laboratories and industrial R&D groups requiring a consistently characterized naphthoisoxazole building block, 3-chloronaphtho[2,3-d]isoxazole offers documented ≥95% purity with verified molecular identity (C11H6ClNO, MW 203.62, MDL MFCD33022572) . This level of specification documentation reduces uncertainties in stoichiometric calculations for multistep synthesis and supports the generation of reproducible biological assay data. Procurement of material with a defined purity benchmark is particularly critical when the compound serves as a key intermediate in multi-gram scale-up campaigns, where batch-to-batch variability can propagate through synthetic sequences and confound structure-activity correlations.

Application
Selection Property
Validation Focus
Hsp90 pathway probe synthesis (via dione oxidation)
3-Cl synthetic handle for SAR elaboration at the aryl position
Confirm 4,9-dione conversion and Hsp90 client protein modulation in cellular assays
Cross-coupling library diversification
C–Cl bond reactivity and chemoselectivity under Pd catalysis
Verify coupling efficiency and product purity across diverse coupling partners
Apoptosis pathway modulation studies
Scaffold-specific cytoprotective phenotype in primary hepatocyte models
Reproduce anti-apoptotic effect with derived carboxylates; confirm lack of intrinsic cytotoxicity
Reproducible medicinal chemistry synthesis
Documented purity ≥95% and verified molecular identity (MDL)
Batch-specific QC checks for stoichiometric accuracy and assay consistency
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